molecular formula C11H19N3O2 B13542666 Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate

Methyl 3-(2-ethyl-1h-imidazol-1-yl)-2-(ethylamino)propanoate

Cat. No.: B13542666
M. Wt: 225.29 g/mol
InChI Key: RUSCMROWDZEYSI-UHFFFAOYSA-N
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Description

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate is a substituted imidazole-propanoate derivative characterized by its ethylamino and 2-ethylimidazole moieties.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

methyl 2-(ethylamino)-3-(2-ethylimidazol-1-yl)propanoate

InChI

InChI=1S/C11H19N3O2/c1-4-10-13-6-7-14(10)8-9(12-5-2)11(15)16-3/h6-7,9,12H,4-5,8H2,1-3H3

InChI Key

RUSCMROWDZEYSI-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC=CN1CC(C(=O)OC)NCC

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Imidazole Synthesis:

    Esterification:
    • Combine methyl acrylate with ethylamine to obtain the ester.
    • The overall reaction is:

      2-ethyl-1H-imidazole+methyl acrylate+ethylamineMethyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate\text{2-ethyl-1H-imidazole} + \text{methyl acrylate} + \text{ethylamine} \rightarrow \text{Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate} 2-ethyl-1H-imidazole+methyl acrylate+ethylamine→Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate

Industrial Production:: Industrial-scale production typically involves continuous flow processes, optimizing yields and minimizing waste.

Chemical Reactions Analysis

Reactions::
Common Reagents and Conditions::

    Hydrolysis: Acidic or basic conditions.

    Substitution: Alkyl halides, amines, or other nucleophiles.

    Reduction: Catalytic hydrogenation or metal hydrides.

Major Products::
  • Hydrolysis: Carboxylic acid and alcohol.
  • Substitution: Various alkylated or substituted derivatives.
  • Reduction: Reduced imidazole derivatives.

Scientific Research Applications

    Medicinal Chemistry:

    Materials Science:

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For instance:

    Medicinal Use:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Synthetic Efficiency : Analogs like Compound 32 and 10 demonstrate high yields (>88%) via optimized procedures (e.g., General Procedure 6 in ), whereas Compound 4h’s lower yield (42%) reflects challenges in multicomponent reactions .
Spectral and Analytical Data
  • ¹H-NMR : The target compound’s ethyl groups would produce distinct triplet signals (δ ~1.2–1.4 ppm for CH₃ and δ ~2.6–3.0 ppm for CH₂), contrasting with Compound 10’s simpler aromatic proton shifts (δ 7.33–8.80 ppm) .
  • ESI-MS: Analogs like Compound 32 (m/z 419.56 [M+H⁺]) and Compound 10 (m/z 313.34 [M+H⁺]) confirm the reliability of mass spectrometry for verifying imidazole-propanoate derivatives .
Functional Group Influence on Bioactivity
  • Imidazole vs. Tetrazole : Tetrazolyl groups (as in Compounds 10 and 32) enhance hydrogen-bonding capacity, critical for receptor affinity, whereas the target compound’s imidazole may prioritize hydrophobic interactions .
  • Amino vs. Hydroxymethyl Groups: The ethylamino group in the target compound could act as a hydrogen-bond donor, similar to the hydroxymethyl group in Compound 32, but with altered steric effects .

Biological Activity

Methyl 3-(2-ethyl-1H-imidazol-1-yl)-2-(ethylamino)propanoate is a compound of interest due to its potential biological activities and applications in pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C12H20N4O2 and a molecular weight of 252.32 g/mol. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and receptor binding.

The biological activity of this compound may be attributed to its interaction with various biological targets, including:

  • Receptor Modulation : The imidazole moiety can interact with neurotransmitter receptors, potentially modulating their activity.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular functions.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens.
  • Cytotoxicity : Some studies have reported cytotoxic effects on cancer cell lines, indicating potential applications in cancer therapy.

Data Table: Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
CytotoxicityInduces apoptosis in certain cancer cell lines
Receptor InteractionModulates activity of neurotransmitter receptors

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial viability, suggesting its potential as a new antimicrobial agent.

Case Study 2: Cancer Cell Line Study

A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cell lines. The study found that the compound induced apoptosis through mitochondrial pathways, highlighting its potential as an anticancer therapeutic.

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